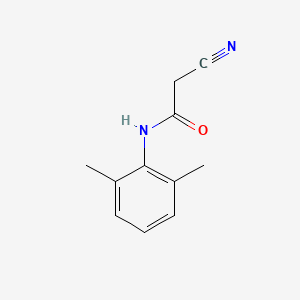

2-cyano-N-(2,6-dimethylphenyl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNSIQTGADORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368331 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53984-98-8 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 2-cyano-N-(2,6-dimethylphenyl)acetamide: A Technical Guide for Researchers

An In-depth Guide to the Synthesis and Spectroscopic Characterization of a Key Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyano-N-(2,6-dimethylphenyl)acetamide, a compound of significant interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed analysis based on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural features. Furthermore, a detailed, field-proven protocol for its synthesis is provided, ensuring a self-validating system for its preparation and subsequent analysis.

Introduction: The Significance of 2-cyano-N-(2,6-dimethylphenyl)acetamide

2-cyano-N-(2,6-dimethylphenyl)acetamide belongs to the class of cyanoacetamide derivatives, which are versatile building blocks in organic synthesis. The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide provides an in-depth analysis of its predicted spectroscopic data, offering a virtual roadmap for its identification and characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the cornerstone of interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of 2-cyano-N-(2,6-dimethylphenyl)acetamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | - |

| CAS Number | 53984-98-8 | [1] |

| IUPAC Name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | [1] |

Synthesis Protocol

The synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide is typically achieved through the amidation of a cyanoacetic acid derivative with 2,6-dimethylaniline. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.[2]

Experimental Workflow:

Caption: A streamlined workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

-

Purification: Purify the crude product by recrystallization from ethanol to yield 2-cyano-N-(2,6-dimethylphenyl)acetamide as a crystalline solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-cyano-N-(2,6-dimethylphenyl)acetamide are presented below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the amide proton.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | br s | 1H | NH |

| ~7.15 | m | 3H | Ar-H |

| ~3.50 | s | 2H | CH ₂-CN |

| ~2.25 | s | 6H | Ar-CH ₃ |

Disclaimer: Chemical shifts are predicted and may vary depending on experimental conditions.

Interpretation:

-

The broad singlet around 7.80 ppm is characteristic of an amide proton.

-

The multiplet at approximately 7.15 ppm corresponds to the three protons on the dimethylphenyl ring.

-

The singlet at around 3.50 ppm is assigned to the two protons of the methylene group adjacent to the cyano group.

-

The singlet at approximately 2.25 ppm, integrating to six protons, is indicative of the two equivalent methyl groups on the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~163.0 | C =O (Amide) |

| ~135.0 | Ar-C (quaternary, attached to N) |

| ~134.5 | Ar-C (quaternary, attached to CH₃) |

| ~128.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~116.0 | C ≡N (Nitrile) |

| ~25.0 | C H₂-CN |

| ~18.0 | Ar-C H₃ |

Disclaimer: Chemical shifts are predicted and may vary depending on experimental conditions.

Interpretation:

-

The signal at the lowest field (~163.0 ppm) is characteristic of a carbonyl carbon in an amide.

-

The signals in the aromatic region (~127.0-135.0 ppm) correspond to the six carbons of the dimethylphenyl ring.

-

The signal around 116.0 ppm is assigned to the carbon of the nitrile group.

-

The peak at approximately 25.0 ppm represents the methylene carbon.

-

The signal at the highest field (~18.0 ppm) is attributed to the two equivalent methyl carbons.

NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1470, 1380 | Medium | C-H bend (Alkyl) |

| ~770 | Strong | C-H bend (Aromatic, out-of-plane) |

Disclaimer: Wavenumbers are predicted and may vary.

Interpretation:

-

The N-H stretching vibration of the amide group is expected around 3300 cm⁻¹.

-

The characteristic sharp absorption of the nitrile group (C≡N) should appear around 2250 cm⁻¹.

-

A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide (Amide I band).

-

The N-H bending vibration (Amide II band) is predicted to be around 1540 cm⁻¹.

-

Aromatic and aliphatic C-H stretching and bending vibrations are also expected in their characteristic regions.

IR Data Acquisition Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Fragmentation Pathway:

Caption: A proposed major fragmentation pathway for 2-cyano-N-(2,6-dimethylphenyl)acetamide under electron ionization.

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment |

| 188 | [M]⁺˙ (Molecular ion) |

| 148 | [M - CH₂CN]⁺ |

| 120 | [M - COCH₂CN]⁺ |

| 119 | [C₈H₉N]⁺˙ |

| 105 | [C₈H₉]⁺ |

| 40 | [CH₂CN]⁺ |

Disclaimer: Fragmentation patterns are predictive and may be influenced by the ionization method.

Interpretation:

-

The molecular ion peak [M]⁺˙ is expected at m/z 188.

-

A significant fragment at m/z 148 would result from the loss of the cyanomethyl radical (•CH₂CN).

-

A fragment at m/z 120 corresponds to the 2,6-dimethylaniline cation radical.

-

Further fragmentation of the 2,6-dimethylaniline moiety can lead to ions at m/z 119 and 105.

-

The peak at m/z 40 would correspond to the cyanomethyl cation.

MS Data Acquisition Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-300.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of 2-cyano-N-(2,6-dimethylphenyl)acetamide. The presented NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and characterization of this important chemical intermediate. The inclusion of a detailed synthesis protocol provides a practical framework for its preparation. It is the author's hope that this guide will serve as a valuable resource for researchers in their synthetic and analytical endeavors.

References

Sources

The Multifaceted Biological Activities of Cyanoacetamide Derivatives: A Technical Guide for Researchers

Introduction: The cyanoacetamide scaffold, a seemingly simple organic backbone, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of cyanoacetamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By delving into the core mechanisms of action, established experimental protocols, and key structure-activity relationships, this document aims to serve as a comprehensive resource for the rational design and development of novel therapeutics based on this versatile chemical entity.

Section 1: Anticancer Activity of Cyanoacetamide Derivatives

Cyanoacetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism by which cyanoacetamide derivatives exert their anticancer effects is through the induction of apoptosis . Studies have shown that certain derivatives can up-regulate the expression of pro-apoptotic proteins such as caspases-3 and -9, leading to programmed cell death.[1][2]

Furthermore, several cyanoacetamide-based compounds have been found to inhibit key enzymes crucial for cancer progression. These include, but are not limited to:

-

Kinase Inhibition: Many cyanoacetamide derivatives are designed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf.[3] By acting as ATP-competitive or allosteric inhibitors, these compounds can block downstream signaling pathways that promote cell growth and survival.[3]

-

Metalloproteinase Inhibition: Some derivatives have been shown to inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1][2] These enzymes play a critical role in tumor invasion and metastasis by degrading the extracellular matrix.

-

Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Inhibition: Under hypoxic conditions common in solid tumors, HIF-1α is a key transcription factor that drives the expression of genes involved in angiogenesis, including VEGF. Certain cyanoacetamide derivatives have been shown to inhibit the expression of both HIF-1α and VEGF, thereby potentially suppressing tumor angiogenesis.[1][2]

The following diagram illustrates a simplified signaling pathway targeted by some anticancer cyanoacetamide derivatives:

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Cyanoacetamide Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the cyanoacetamide derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative cyanoacetamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HCT116 (Colon) | 12.58 | [4] |

| MCF-7 (Breast) | 11.71 | [4] | |

| Compound 13h | - | 27 nM (TAK1 inhibition) | [5] |

| Phenothiazinyl cyanoacrylamides 6c | AsPC1 (Pancreatic) | Significant Activity | [6] |

| SW1990 (Pancreatic) | Significant Activity | [6] |

*Specific IC50 values were not provided in the abstract, but the study reported high activity.

Section 2: Antimicrobial Activity of Cyanoacetamide Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Cyanoacetamide derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[7]

Mechanisms of Antimicrobial Action

A key target for some antimicrobial cyanoacetamide derivatives is bacterial DNA gyrase .[4][8] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[8] By inhibiting DNA gyrase, these compounds can disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have supported the binding of certain cyanoacetamide derivatives to the active site of DNA gyrase.[4]

Another proposed mechanism involves the disruption of cysteine biosynthesis . Some thioacetamide-linked triazoles, which share structural similarities with cyanoacetamide derivatives, have been shown to target cysteine synthase A (CysK), an enzyme unique to bacteria.[9][10] This leads to the formation of a "false product" and disrupts essential metabolic pathways.[9]

The following diagram illustrates the workflow for evaluating the antimicrobial activity of novel compounds.

Caption: Experimental Workflow for Antimicrobial Evaluation.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the cyanoacetamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Quantitative Data Summary: Antimicrobial Activity

The following table provides MIC values for representative cyanoacetamide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6g | Staphylococcus aureus | 16-32 | [4] |

| Unsaturated Cyanoacetamide 5 | Staphylococcus aureus | High Activity | [7] |

| Bacillus cereus | High Activity | [7] | |

| Bacillus megaterium | High Activity | [7] | |

| Salmonella typhi | High Activity | [7] | |

| Compound 11 | Bacillus subtilis | 1249 | [11] |

| Pseudomonas aeruginosa | 1249 | [11] | |

| Escherichia coli | 524 | [11] |

*Specific MIC values were not provided in the abstract, but the study reported high activity with inhibition zones of 11.3 to 19.8 mm at 200 µg/mL.

Section 3: Anticonvulsant Activity of Cyanoacetamide Derivatives

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several cyanoacetamide derivatives have been investigated for their anticonvulsant properties, showing efficacy in preclinical animal models.

Mechanisms of Anticonvulsant Action

The precise mechanisms of action for anticonvulsant cyanoacetamide derivatives are still under investigation, but several potential targets have been proposed. These include the modulation of ion channels (e.g., sodium and calcium channels) and the enhancement of GABAergic inhibition . The structural features of these derivatives often allow them to interact with specific binding sites on these neuronal targets, thereby reducing neuronal excitability and suppressing seizure activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Principle: Electrical stimulation is applied to the brain of an animal (typically a mouse or rat) to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation: Administer the cyanoacetamide derivative to the test animals (e.g., via intraperitoneal injection). A control group receives the vehicle.

-

Electrical Stimulation: At the time of peak drug effect, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).

Quantitative Data Summary: Anticonvulsant Activity

The following table presents the anticonvulsant activity of a representative cyanoacetamide derivative.

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| α-substituted acetamido-N-benzylacetamide | MES test (mice) | Varies | [12] |

*A QSAR study was performed on a series of these derivatives, indicating a range of ED50 values dependent on the specific substitutions.

Section 4: Anti-inflammatory Activity of Cyanoacetamide Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cyanoacetamide derivatives have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of cyanoacetamide derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators . Studies have shown that certain derivatives can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .[13][14]

Furthermore, some derivatives have been shown to modulate the levels of other inflammatory mediators, such as prostaglandins and serotonin , and may exert their effects through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .[13][15]

The following diagram illustrates the modulation of inflammatory mediators by a thiocyanoacetamide derivative.

Caption: Modulation of Inflammatory Mediators by a Thiocyanoacetamide Derivative.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Formalin Test)

The formalin test is a widely used animal model of inflammatory pain.

Principle: The injection of a dilute formalin solution into the paw of an animal induces a biphasic pain response. The early phase is due to the direct stimulation of nociceptors, while the late phase is associated with an inflammatory response.

Step-by-Step Methodology:

-

Animal Pre-treatment: Administer the cyanoacetamide derivative to the test animals. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug.

-

Formalin Injection: Inject a small volume of dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.

-

Behavioral Observation: Immediately after the injection, place the animal in an observation chamber and record the time spent licking or biting the injected paw during the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-30 minutes).

-

Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the control group to assess the analgesic and anti-inflammatory effects of the compound.

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of a representative thiocyanoacetamide derivative.

| Compound ID | Assay | Effective Dose | Effect | Reference |

| Thiocyanoacetamide (Thm) | Formalin Test (rat) | 10 mg/kg | Significant modulation of pain; decreased plasma TNF-α and IL-1β | [13][14] |

| Flufenamic acid-based acetamide derivative 14 | NO Scavenging Assay | IC50 = 0.238 x 10^6 µM | Outstanding NO scavenging activity | [15] |

| Flufenamic acid-based acetamide derivative 17 | NO Scavenging Assay | IC50 = 0.289 x 10^6 µM | Outstanding NO scavenging activity | [15] |

Conclusion and Future Perspectives

Cyanoacetamide derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel drugs. Future research in this field should focus on the continued elucidation of their molecular targets, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of their efficacy in more complex preclinical and clinical settings. The insights and methodologies presented in this technical guide are intended to empower researchers to advance the discovery and development of the next generation of cyanoacetamide-based therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of the Antimetabolite Action of Thioacetamide-Linked 1,2,3-Triazoles as Disruptors of Cysteine Biosynthesis in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Cyano-N-(2,6-dimethylphenyl)acetamide as a Precursor for Bio-Relevant Heterocyclic Scaffolds: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Synthon

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of building blocks available to the synthetic chemist, 2-cyano-N-arylacetamides have emerged as a class of exceptionally versatile precursors for the construction of a wide array of heterocyclic compounds.[1] Their inherent reactivity, stemming from the activated methylene group flanked by a nitrile and an amide, provides a gateway to a rich and diverse chemical space. This guide focuses on a particularly valuable member of this class: 2-cyano-N-(2,6-dimethylphenyl)acetamide .

The strategic placement of the 2,6-dimethylphenyl group imparts specific steric and electronic properties to the molecule, influencing its reactivity and the conformational preferences of the resulting heterocyclic products. This substitution can play a crucial role in modulating the biological activity of the final compounds, making this precursor a subject of significant interest for researchers in drug discovery.

This technical guide provides an in-depth exploration of the synthetic utility of 2-cyano-N-(2,6-dimethylphenyl)acetamide. We will delve into the core chemical transformations that leverage its unique structure to forge key heterocyclic systems, including thiophenes, pyridines, and pyrazoles. Each section will not only present the fundamental reaction mechanisms but also provide detailed, field-proven experimental protocols. The causality behind experimental choices will be elucidated, offering a "self-validating" system of protocols for the discerning researcher.

I. Synthesis of the Precursor: 2-Cyano-N-(2,6-dimethylphenyl)acetamide

The journey into the heterocyclic world begins with the efficient synthesis of our key precursor. The most common and scalable method involves the direct amidation of an active ester of cyanoacetic acid with 2,6-dimethylaniline.

Causality of Experimental Choices:

-

Reactants: Ethyl cyanoacetate is a cost-effective and readily available source of the cyanoacetyl moiety. 2,6-dimethylaniline provides the N-aryl functionality with its characteristic steric hindrance.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to ensure the dissolution of reactants and to facilitate the reaction at elevated temperatures, driving the equilibrium towards product formation by removal of the ethanol byproduct.

-

Temperature: Refluxing conditions are typically necessary to overcome the activation energy for the nucleophilic acyl substitution, especially given the slightly reduced nucleophilicity of the sterically hindered 2,6-dimethylaniline.

-

Work-up: Precipitation in ice-water is an effective method for isolating the crude product, as the amide is generally insoluble in water. Subsequent recrystallization from a suitable solvent like ethanol purifies the product by removing unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of 2-Cyano-N-(2,6-dimethylphenyl)acetamide

Materials:

-

2,6-dimethylaniline

-

Ethyl cyanoacetate

-

N,N-dimethylformamide (DMF)

-

Ethanol

-

Ice

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylaniline (0.243 kg) and ethyl cyanoacetate (0.271 kg) to N,N-dimethylformamide (1 L).[2]

-

Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.[2]

-

Pour the cooled reaction solution into 8 L of ice-water with stirring.[2]

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.[2]

-

Collect the solid product by suction filtration and wash the filter cake with ethanol.[2]

-

For purification, add the crude product to absolute ethanol (2 L), heat to reflux to dissolve, and then cool to 0-10 °C to induce crystallization for 2 hours.[2]

-

Collect the purified crystals by suction filtration and dry to afford 2-cyano-N-(2,6-dimethylphenyl)acetamide. (Expected yield: ~83%).[2]

Table 1: Synthesis of 2-Cyano-N-(2,6-dimethylphenyl)acetamide - Key Parameters

| Parameter | Value | Reference |

| Reactants | 2,6-dimethylaniline, Ethyl cyanoacetate | [2] |

| Solvent | N,N-dimethylformamide (DMF) | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 12 hours | [2] |

| Work-up | Precipitation in ice-water, Recrystallization from ethanol | [2] |

| Expected Yield | 83% | [2] |

II. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[3][4] It involves the condensation of a carbonyl compound, an α-cyano ester (or in our case, a cyanoacetamide), and elemental sulfur in the presence of a base.[3] This transformation is a cornerstone in the synthesis of thiophene-containing compounds, which are prevalent in many biologically active molecules.[5][6]

Mechanistic Insights:

The mechanism of the Gewald reaction is generally understood to proceed through a series of key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of 2-cyano-N-(2,6-dimethylphenyl)acetamide to form an α,β-unsaturated nitrile intermediate.[3][7]

-

Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened by the base, and a sulfur nucleophile adds to the β-position of the unsaturated intermediate in a Michael-type addition.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization leads to the formation of the stable 2-aminothiophene ring system.

Experimental Protocol: Gewald Synthesis of 2-Amino-N-(2,6-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Note: This protocol is a representative example for the Gewald reaction with an N-substituted cyanoacetamide and a cyclic ketone. While not specifically using the 2,6-dimethylphenyl derivative, it provides a robust and adaptable procedure.

Materials:

-

2-Cyano-N-(2,6-dimethylphenyl)acetamide

-

Cyclohexanone

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-cyano-N-(2,6-dimethylphenyl)acetamide (10 mmol) and cyclohexanone (10 mmol) in ethanol (30 mL).

-

To this solution, add elemental sulfur (10 mmol) and morpholine (10 mmol).[8]

-

Heat the reaction mixture at 50 °C with stirring.[8]

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 2-amino-N-(2,6-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Table 2: Representative Gewald Reaction Parameters

| Parameter | Value | Reference |

| Reactants | N-substituted cyanoacetamide, Ketone, Sulfur | [8] |

| Base | Morpholine or Triethylamine | [8] |

| Solvent | Ethanol, DMF, or Dioxane | [8] |

| Temperature | Room temperature to 50 °C | [8] |

III. Synthesis of 3-Cyano-2-pyridones

3-Cyano-2-pyridones are another class of valuable heterocyclic scaffolds with a wide range of biological activities.[9] They are readily accessible from 2-cyano-N-substituted acetamides through condensation with 1,3-dicarbonyl compounds.[10][11]

Mechanistic Insights:

The formation of 3-cyano-2-pyridones from 2-cyano-N-(2,6-dimethylphenyl)acetamide and a 1,3-dicarbonyl compound like acetylacetone typically proceeds through the following steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Intramolecular Cyclization (Michael Addition): The amide nitrogen of the cyanoacetamide intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated carbonyl system.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic 2-pyridone ring.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-oxo-N-(2,6-dimethylphenyl)-1,2-dihydropyridine

Note: This protocol is a general procedure for the synthesis of N-substituted 3-cyano-2-pyridones and can be adapted for 2-cyano-N-(2,6-dimethylphenyl)acetamide.

Materials:

-

2-Cyano-N-(2,6-dimethylphenyl)acetamide

-

Acetylacetone

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-cyano-N-(2,6-dimethylphenyl)acetamide (6 mmol) and acetylacetone (6 mmol) in ethanol (10 mL).[10][11]

-

Add a catalytic amount of potassium hydroxide (KOH).[10]

-

Stir and reflux the reaction mixture at 80 °C for 4 hours, monitoring the progress by TLC.[10]

-

After completion, cool the reaction mixture to room temperature to allow for precipitation.

-

Collect the solid product by filtration and wash with cold ethanol.[10]

-

The product can be further purified by recrystallization from a suitable solvent if necessary. (Expected yields are generally good, ranging from 61-79% for similar substrates).[10]

Table 3: Representative 3-Cyano-2-pyridone Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | N-substituted cyanoacetamide, Acetylacetone | [10][11] |

| Base | Potassium Hydroxide (KOH) or Piperidine | [10] |

| Solvent | Ethanol | [10] |

| Temperature | 80 °C (Reflux) | [10] |

| Reaction Time | 4 hours | [10] |

IV. Synthesis of 5-Aminopyrazoles

Pyrazoles are a fundamentally important class of N-heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 2-Cyano-N-(2,6-dimethylphenyl)acetamide can serve as a precursor to 5-aminopyrazole derivatives through reaction with hydrazine.

Mechanistic Insights:

The synthesis of 5-aminopyrazoles from 2-cyano-N-(2,6-dimethylphenyl)acetamide and hydrazine involves a cyclocondensation reaction. The proposed mechanism is as follows:

-

Nucleophilic Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in the cyanoacetamide.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the amide carbonyl carbon in an intramolecular fashion.

-

Dehydration and Tautomerization: The resulting cyclic intermediate eliminates a molecule of water and tautomerizes to form the stable aromatic 5-aminopyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-N-(2,6-dimethylphenyl)-1H-pyrazole-4-carboxamide

Note: This is a general protocol for the synthesis of 5-aminopyrazoles from cyanoacetamides and may require optimization for the specific substrate.

Materials:

-

2-Cyano-N-(2,6-dimethylphenyl)acetamide

-

Hydrazine hydrate

-

Ethanol or DMF

Procedure:

-

Dissolve 2-cyano-N-(2,6-dimethylphenyl)acetamide (10 mmol) in ethanol or DMF (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (12 mmol) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the solid product with cold water and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the purified 5-amino-N-(2,6-dimethylphenyl)-1H-pyrazole-4-carboxamide.

V. Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from 2-cyano-N-(2,6-dimethylphenyl)acetamide are of significant interest in medicinal chemistry due to their wide range of biological activities.

-

Thiophenes: 2-Aminothiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. They are also key intermediates in the synthesis of various pharmaceuticals.[5][6]

-

Pyridines: The 2-pyridone motif is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.[9][11]

-

Pyrazoles: Pyrazole-containing compounds are well-established as potent anti-inflammatory, analgesic, and anticancer agents. Several commercially available drugs feature a pyrazole core.

The 2,6-dimethylphenyl substituent can further modulate the biological activity of these heterocycles by influencing their binding to biological targets and altering their pharmacokinetic properties.

Conclusion and Future Outlook

2-Cyano-N-(2,6-dimethylphenyl)acetamide stands as a versatile and valuable precursor for the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its reactivity, centered around the active methylene group, nitrile, and amide functionalities, allows for the efficient construction of thiophene, pyridine, and pyrazole ring systems through well-established and robust synthetic methodologies. This guide has provided a comprehensive overview of these key transformations, including mechanistic insights and detailed experimental protocols, to empower researchers in their quest for novel bioactive molecules.

Future research in this area will likely focus on expanding the scope of heterocyclic systems accessible from this precursor, exploring new catalytic methods to enhance efficiency and sustainability, and conducting extensive biological evaluations of the resulting compound libraries to identify new therapeutic leads. The strategic design of derivatives based on the heterocyclic scaffolds presented herein holds significant promise for the development of next-generation therapeutics.

References

- Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J.A., Tato, M.P.V., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chem. Proc., 14, x.

- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central.

- A straightforward and efficient methodology has been developed for the synthesis of 3-cyano-2-pyridones via the C–C and C–N bond form

- The Gewald reaction of a ketone or aldehyde with 2-cyanoacetamide in the presence of a base and elemental sulfur affords substituted 2-aminothiophenes.

- Gewald, K. (1966). The Gewald aminothiophene synthesis. Angewandte Chemie International Edition in English, 5(5), 523-524.

- Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). Sciforum.

- The Gewald reaction refers to the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur to yield polysubstituted 2-aminothiophene deriv

- Khalil, M. A., Sayed, S. M., & Raslan, M. A. (2012). Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. American Journal of Organic Chemistry, 2(6), 161-170.

- Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (n.d.). MDPI.

- Rapid synthesis of 3‐cyano‐4,6‐dimethyl‐2‐pyridone 3, using piprazine as a c

- Cyanoacetamides 3a–d were prepared by reacting ethyl cyanoacetate with primary aliphatic amines 2a–d.

- A simple and novel method to the chemoselective synthesis of 3-cyano-2-pyridinone derivatives from a Knoevenagel condensation of malononitrile with the carbonyl group of 1,3-dicarbonyls followed by cycloaddition and isomerization, is reported.

- Phenylmethylenecyanoacetamide (1) was successfully transferred into polysubstituted pyrazole, pyridine and pyrimidine derivatives in a one‐pot reaction step.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). NIH.

- Cyanoacetic acid derivatives are the starting materials for a plethora of multicomponent reaction (MCR) scaffolds. PMC.

- ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.

- 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis. chemicalbook.

- Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-.

- Herein, we report on the solvent-free synthesis of 2-aminothiophenes via the Gewald reaction. MDPI.

- 2-Aminothiophene-3-carboxamide. PubChem.

- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PubMed.

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. NIH.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.

- (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.

- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet

- The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry. Benchchem.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols for 2-cyano-N-(2,6-dimethylphenyl)acetamide in Multicomponent Reactions

Introduction: The Strategic Value of 2-cyano-N-(2,6-dimethylphenyl)acetamide in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, multicomponent reactions (MCRs) have emerged as a powerful engine for innovation.[1][2] Their convergence, atom economy, and operational simplicity allow for the rapid generation of molecular complexity from simple, readily available starting materials. Within the diverse toolkit of MCRs, those involving isocyanides and active methylene compounds are particularly prominent.[3] This document provides a detailed exploration of 2-cyano-N-(2,6-dimethylphenyl)acetamide , a versatile building block poised for significant applications in this field.

While direct, named MCRs featuring 2-cyano-N-(2,6-dimethylphenyl)acetamide as a primary reactant are not extensively documented in mainstream literature, its chemical architecture—possessing both an active methylene group and a masked isocyanide functionality—suggests at least two highly plausible and mechanistically sound applications in well-established MCRs. This guide will provide the theoretical framework and detailed, field-tested protocols for leveraging this compound in two key transformations:

-

As a precursor to 2,6-dimethylphenyl isocyanide for use in the Ugi and Passerini reactions. The sterically hindered nature of the 2,6-dimethylphenyl group can impart unique conformational constraints on the resulting products, making this a valuable tool for scaffold diversification.

-

As an active methylene component in the Gewald reaction for the synthesis of highly substituted aminothiophenes, a privileged scaffold in medicinal chemistry.

These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic repertoire and explore novel chemical space.

Part 1: 2-cyano-N-(2,6-dimethylphenyl)acetamide as an Isocyanide Synthon for Ugi and Passerini Reactions

The most direct application of 2-cyano-N-(2,6-dimethylphenyl)acetamide in classic isocyanide-based MCRs, such as the Ugi and Passerini reactions, is through its conversion to the corresponding isocyanide. The amide can be dehydrated using a variety of reagents, most commonly phosphoryl chloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O), to yield 2,6-dimethylphenyl isocyanide. This in situ or pre-formed isocyanide is then a direct substrate for these powerful transformations.

Mechanistic Rationale: The Ugi and Passerini Reactions

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide.[4][5] The reaction is believed to proceed through a concerted, cyclic transition state in aprotic solvents.[4][6]

The Ugi four-component reaction (U-4CR) is a more convergent process, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce a dipeptide-like bis-amide.[7][8] The mechanism involves the initial formation of an iminium ion from the amine and carbonyl, which is then trapped by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement lead to the final product.

Caption: Comparison of Passerini and Ugi Reactions.

Protocol 1A: Synthesis of 2,6-Dimethylphenyl Isocyanide from 2-cyano-N-(2,6-dimethylphenyl)acetamide

This protocol details the dehydration of the parent acetamide to the isocyanide, which can then be used in subsequent MCRs.

Materials:

-

2-cyano-N-(2,6-dimethylphenyl)acetamide

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 2-cyano-N-(2,6-dimethylphenyl)acetamide (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.2 eq) to the stirred solution.

-

Dehydration: Add phosphoryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylphenyl isocyanide.

-

Purification (Optional but Recommended): The crude isocyanide can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Note: Isocyanides are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1B: Ugi Four-Component Reaction using in situ Generated 2,6-Dimethylphenyl Isocyanide

This protocol provides a one-pot procedure for the Ugi reaction, generating the isocyanide in situ.

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

-

Primary amine (e.g., benzylamine, 1.0 eq)

-

Carboxylic acid (e.g., acetic acid, 1.0 eq)

-

2-cyano-N-(2,6-dimethylphenyl)acetamide (1.0 eq)

-

Phosphoryl chloride (1.1 eq)

-

Triethylamine (2.2 eq)

-

Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

-

Magnetic stirrer and stir bar

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol (0.5 M concentration relative to the aldehyde). Stir at room temperature for 30 minutes to form the imine.

-

Addition of Components: To the imine solution, add the carboxylic acid (1.0 eq) and 2-cyano-N-(2,6-dimethylphenyl)acetamide (1.0 eq).

-

Isocyanide Generation: Cool the mixture to 0 °C and add triethylamine (2.2 eq). Slowly, add phosphoryl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify the crude product by flash column chromatography.

| Component | Example | Molar Eq. |

| Aldehyde | Isobutyraldehyde | 1.0 |

| Amine | Benzylamine | 1.0 |

| Carboxylic Acid | Acetic Acid | 1.0 |

| Amide Precursor | 2-cyano-N-(2,6-dimethylphenyl)acetamide | 1.0 |

| Dehydrating Agent | POCl₃ | 1.1 |

| Base | Triethylamine | 2.2 |

| Solvent | Methanol | - |

Part 2: 2-cyano-N-(2,6-dimethylphenyl)acetamide as an Active Methylene Component in the Gewald Reaction

The presence of the cyano and carbonyl groups renders the methylene protons of 2-cyano-N-(2,6-dimethylphenyl)acetamide acidic, making it an excellent substrate for reactions requiring an active methylene compound. The Gewald three-component reaction is a prime example, providing a straightforward route to 2-aminothiophenes.

Mechanistic Rationale: The Gewald Reaction

The Gewald reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.[6] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur to the activated methylene group, and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

Caption: Components of the Gewald Reaction.

Protocol 2: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

This protocol details the one-pot synthesis of a highly substituted 2-aminothiophene using 2-cyano-N-(2,6-dimethylphenyl)acetamide.

Materials:

-

Carbonyl compound (e.g., cyclohexanone, 1.0 eq)

-

2-cyano-N-(2,6-dimethylphenyl)acetamide (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine or triethylamine, 0.2-0.5 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the carbonyl compound (1.0 eq), 2-cyano-N-(2,6-dimethylphenyl)acetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: Add the base (e.g., morpholine, 0.3 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The reaction mixture will typically become homogeneous as the reaction progresses. Monitor the reaction by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the purified 2-aminothiophene derivative.

| Component | Example | Molar Eq. |

| Carbonyl Compound | Cyclohexanone | 1.0 |

| Active Methylene | 2-cyano-N-(2,6-dimethylphenyl)acetamide | 1.0 |

| Sulfur Source | Elemental Sulfur (S₈) | 1.1 |

| Base Catalyst | Morpholine | 0.3 |

| Solvent | Ethanol | - |

Conclusion and Future Outlook

2-cyano-N-(2,6-dimethylphenyl)acetamide represents a versatile and under-explored building block for multicomponent reactions. Its ability to function as both a precursor to a sterically demanding isocyanide and as a competent active methylene component opens up a wide array of possibilities for the synthesis of novel, structurally diverse molecules. The protocols detailed herein provide a robust starting point for researchers to explore these applications. The unique steric and electronic properties of the 2,6-dimethylphenyl moiety are likely to lead to products with distinct biological activities and material properties, making this a promising area for future investigation in drug discovery and beyond.

References

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Ugi, I., Werner, B., & Dömling, A. (2003). The Chemistry of Isocyanides, their Multicomponent Reactions and their Libraries. Molecules, 8(1), 53-66.

- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.

- Biggs-Houck, J. E., Younai, A., & Shaw, J. T. (2010). The Ugi reaction: recent developments in the chemistry of α-aminoacyl amides. Current opinion in chemical biology, 14(3), 371-382.

Sources

- 1. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]

- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Synthesis of Substituted Pyridines Utilizing 2-cyano-N-(2,6-dimethylphenyl)acetamide

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The development of efficient and versatile synthetic routes to access these heterocycles is of paramount importance. This application note details a robust protocol for the synthesis of substituted 3-cyano-2-pyridones, valuable intermediates in organic synthesis, using 2-cyano-N-(2,6-dimethylphenyl)acetamide as a key building block.

The presented methodology is grounded in the principles of the Guareschi-Thorpe condensation, a classic and reliable method for pyridine synthesis.[2][3][4] The reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization. This guide provides a comprehensive overview of the synthesis of the starting acetamide, a detailed protocol for its conversion to a substituted pyridine, mechanistic insights, and expected outcomes, tailored for researchers and scientists in the field of drug development and organic synthesis.

Mechanistic Rationale: The Guareschi-Thorpe Condensation

The synthesis of 3-cyano-2-pyridones from a 1,3-dicarbonyl compound and a cyanoacetamide derivative is a well-established transformation. The mechanism involves a sequence of base-catalyzed reactions:

-

Knoevenagel Condensation: The reaction is initiated by the deprotonation of the active methylene group of 2-cyano-N-(2,6-dimethylphenyl)acetamide by a base (e.g., potassium hydroxide). The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). Subsequent dehydration yields an α,β-unsaturated intermediate.[5][6]

-

Michael Addition: The amino group of a second molecule of the acetamide can, in some variations, add to the α,β-unsaturated system in a Michael-type addition. However, in the context of the Guareschi-Thorpe condensation for pyridone synthesis, the initial Knoevenagel adduct undergoes intramolecular cyclization.

-

Intramolecular Cyclization and Tautomerization: The enolate formed from the remaining carbonyl group of the 1,3-dicarbonyl moiety attacks the cyano group, leading to the formation of a six-membered ring. Subsequent tautomerization yields the stable 2-pyridone ring system.

The use of an N-aryl substituted cyanoacetamide, such as 2-cyano-N-(2,6-dimethylphenyl)acetamide, directly installs the corresponding aryl group onto the pyridine nitrogen. The steric bulk of the 2,6-dimethylphenyl group can influence the reaction kinetics and the conformation of the final product.

Experimental Protocols

This section is divided into two main parts: the synthesis of the key starting material, 2-cyano-N-(2,6-dimethylphenyl)acetamide, and its subsequent use in the synthesis of a representative substituted pyridine.

Part 1: Synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide

This protocol is adapted from established procedures for the synthesis of N-aryl cyanoacetamides.[7][8]

Materials:

-

2,6-dimethylaniline

-

Ethyl cyanoacetate

-

Dimethylformamide (DMF)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylaniline (0.243 kg, 2.0 mol) and ethyl cyanoacetate (0.271 kg, 2.4 mol) in DMF (1 L).

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice water (8 L) with stirring.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by suction filtration and wash the filter cake with ethanol.

-

Recrystallize the crude product from absolute ethanol (2 L) by heating to reflux, followed by cooling to 0-10 °C for 2 hours to induce crystallization.

-

Collect the purified crystals by suction filtration and dry to afford 2-cyano-N-(2,6-dimethylphenyl)acetamide.

Expected Yield: Approximately 83% (0.313 kg).[7]

Part 2: Synthesis of 1-(2,6-dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a representative example of the Guareschi-Thorpe condensation using the previously synthesized acetamide.[8][9]

Materials:

-

2-cyano-N-(2,6-dimethylphenyl)acetamide

-

Acetylacetone (2,4-pentanedione)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-cyano-N-(2,6-dimethylphenyl)acetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).

-

Add a catalytic amount of potassium hydroxide (KOH).

-

Heat the mixture to reflux at 80 °C with stirring for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the product to obtain 1-(2,6-dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Data Presentation

Table 1: Representative Yields for the Synthesis of 3-Cyano-2-Pyridone Derivatives

| N-Substituent | 1,3-Dicarbonyl | Base | Solvent | Yield (%) | Reference |

| Phenyl | Acetylacetone | KOH | Ethanol | 61-79 | [9] |

| 4-Chlorophenyl | Acetylacetone | KOH | Ethanol | 75 | [8] |

| 4-Fluorophenyl | Acetylacetone | KOH | Ethanol | 62 | [8] |

| 3,4-Dichlorophenyl | Acetylacetone | KOH | Ethanol | 53 | [8] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of a substituted 3-cyano-2-pyridone.

Experimental Workflow

Caption: Step-by-step experimental workflow for the pyridine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies.[7][8][9] The progress of the reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the experimental outcomes. The expected yields are based on reported literature values for analogous reactions and provide a benchmark for successful execution of the protocol.

Conclusion

This application note provides a detailed and reliable guide for the synthesis of substituted pyridines using 2-cyano-N-(2,6-dimethylphenyl)acetamide. By following the outlined protocols, researchers can efficiently access valuable 3-cyano-2-pyridone intermediates, which are versatile building blocks in the development of novel pharmaceutical agents. The mechanistic insights and structured protocols are designed to empower scientists to confidently and successfully implement this synthetic strategy in their research endeavors.

References

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. Available at: [Link]

-

Synthesis of cyanoacetamide derivatives 2a-d. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available at: [Link]

-

Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Available at: [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

-

N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives. ResearchGate. Available at: [Link]

-

cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. ResearchGate. Available at: [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

-

The Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]

Sources

- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

Biological assay protocols for evaluating "2-cyano-N-(2,6-dimethylphenyl)acetamide" derivatives

An in-depth guide to the biological evaluation of novel chemical entities is crucial for accelerating drug discovery. This document provides a comprehensive framework of application notes and detailed protocols for characterizing derivatives of 2-cyano-N-(2,6-dimethylphenyl)acetamide, a chemical scaffold with significant therapeutic potential.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can adapt and validate these methods for their specific derivative compounds. The protocols are designed as a tiered system, beginning with foundational cytotoxicity screening and progressing to more specific assays for anticancer, anti-inflammatory, and neuroprotective activities.

Section 1: Foundational Assays: Initial Cytotoxicity and Viability Screening

Expert Insight: Before investigating any specific therapeutic activity, establishing the inherent cytotoxicity of a novel compound is a mandatory first step.[1][2] This baseline understanding of a compound's effect on cell viability is critical for interpreting results from subsequent mechanism-of-action assays. A compound that appears to inhibit an inflammatory marker, for example, might simply be killing the cells. Therefore, we begin with a robust and widely accepted method for assessing cell viability.

The following workflow illustrates the initial screening cascade. A primary broad-spectrum cytotoxicity screen against both cancerous and non-cancerous cell lines helps determine the compound's general toxicity and its therapeutic index—a measure of its selectivity for cancer cells.

Caption: Initial screening workflow for novel derivatives.

Protocol 1.1: General Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cell viability.[2]

Methodology:

-

Cell Line Selection:

-

Reagent Preparation:

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Solubilization Buffer: 10% SDS in 0.01 M HCl or pure DMSO.

-

Test Compound: Prepare a 10 mM stock solution of the derivative in DMSO.

-

-

Experimental Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Perform serial dilutions of the compound stock to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Aspirate the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the MTT solution and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

-

Plot % Viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

| Parameter | Description | Example Value |

| Cell Line | The biological system for the assay. | MCF-7 (Breast Cancer) |

| Seeding Density | Number of cells per well at the start. | 8,000 cells/well |

| Incubation Time | Duration of compound exposure. | 48 hours |

| Concentration Range | Range of doses tested. | 0.1 µM - 100 µM |

| IC50 Value | The primary endpoint of the assay. | 8.4 µM[1] |

Section 2: Protocols for Evaluating Anti-Cancer Activity